molecular formula C22H16BrN3 B13358574 4-(3-(4-Bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl)benzonitrile

4-(3-(4-Bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl)benzonitrile

Cat. No.: B13358574
M. Wt: 402.3 g/mol
InChI Key: KUFFXMVSBHVUKA-UHFFFAOYSA-N
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Description

4-(3-(4-Bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl)benzonitrile is a complex organic compound that belongs to the class of pyrazoline derivatives. Pyrazolines are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound, with its unique structure, has garnered interest for its potential use in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(4-Bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl)benzonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazones with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-(3-(4-Bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-(3-(4-Bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-(4-Bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-(4-Bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl)benzonitrile stands out due to its unique pyrazoline core, which imparts distinct biological and chemical properties

Properties

Molecular Formula

C22H16BrN3

Molecular Weight

402.3 g/mol

IUPAC Name

4-[5-(4-bromophenyl)-2-phenyl-3,4-dihydropyrazol-3-yl]benzonitrile

InChI

InChI=1S/C22H16BrN3/c23-19-12-10-17(11-13-19)21-14-22(18-8-6-16(15-24)7-9-18)26(25-21)20-4-2-1-3-5-20/h1-13,22H,14H2

InChI Key

KUFFXMVSBHVUKA-UHFFFAOYSA-N

Canonical SMILES

C1C(N(N=C1C2=CC=C(C=C2)Br)C3=CC=CC=C3)C4=CC=C(C=C4)C#N

Origin of Product

United States

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